1-(5-bromofuran-2-carbonyl)piperazine

Description

BenchChem offers high-quality 1-(5-bromofuran-2-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromofuran-2-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

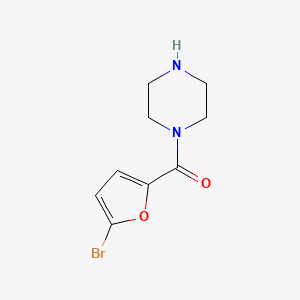

Structure

3D Structure

Properties

IUPAC Name |

(5-bromofuran-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADOQGQGJDYASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585498 | |

| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66204-30-6 | |

| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(5-bromofuran-2-carbonyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(5-bromofuran-2-carbonyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The document details the chemical reactions, experimental protocols, and expected analytical data for this compound.

Synthetic Pathway Overview

The synthesis of 1-(5-bromofuran-2-carbonyl)piperazine is primarily achieved through an amide coupling reaction. This involves the activation of the carboxylic acid group of 5-bromofuran-2-carboxylic acid, followed by nucleophilic attack from one of the secondary amines of piperazine. To avoid the formation of the di-substituted by-product, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative. A common and efficient method for this transformation is the use of peptide coupling agents.

A well-established method for similar amide bond formations involves the use of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), or the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) with DMAP.[1][2] These reagents facilitate the formation of a highly reactive acyl intermediate, which is then readily attacked by the amine.

Experimental Protocol

This section details a reliable experimental protocol for the synthesis of 1-(5-bromofuran-2-carbonyl)piperazine, adapted from established procedures for similar furan carboxamides.[1][2]

Materials:

-

5-bromofuran-2-carboxylic acid

-

Piperazine (or mono-Boc-piperazine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[1] Stir the resulting mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated acid mixture, add a solution of piperazine (2.0 eq to favor mono-acylation) in anhydrous DCM. The reaction mixture is then stirred at room temperature overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 5:1).

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective to isolate the pure 1-(5-bromofuran-2-carbonyl)piperazine.

Quantitative Data Summary

| Parameter | Expected Value/Characteristics |

| Yield | 70-90% |

| Appearance | White to off-white solid |

| Melting Point (°C) | To be determined experimentally |

| ¹H NMR | Signals corresponding to furan protons (two doublets), and piperazine protons (two multiplets). |

| ¹³C NMR | Signals for the carbonyl carbon, furan carbons, and piperazine carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (if piperazine is not fully substituted), C=O (amide) stretching, and C-Br stretching. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₉H₁₁BrN₂O₂. |

Table 1: Expected Analytical Data for 1-(5-bromofuran-2-carbonyl)piperazine.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-(5-bromofuran-2-carbonyl)piperazine.

Caption: Synthetic workflow for 1-(5-bromofuran-2-carbonyl)piperazine.

This guide provides a solid foundation for the successful synthesis and characterization of 1-(5-bromofuran-2-carbonyl)piperazine. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to the Chemical Properties of 1-(5-bromofuran-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 1-(5-bromofuran-2-carbonyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development purposes.

Chemical Identity and Properties

1-(5-bromofuran-2-carbonyl)piperazine is a derivative of piperazine, a versatile scaffold in medicinal chemistry known for its presence in a wide array of bioactive molecules.[1][2] The incorporation of the 5-bromofuran-2-carbonyl moiety introduces specific electronic and steric features that can influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of 1-(5-bromofuran-2-carbonyl)piperazine and Related Compounds

| Property | 1-(5-bromofuran-2-carbonyl)piperazine (Predicted/Inferred) | 6-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine[3] | N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[4][5][6][7] | Piperazine[8] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | C₁₉H₁₉BrN₆O₂ | C₁₁H₉BrN₃O₃ | C₄H₁₀N₂ |

| Molecular Weight | ~275.10 g/mol | 443.30 g/mol | 310.11 g/mol | 86.14 g/mol |

| Appearance | Likely a solid | Not specified | White solid[4][7] | Deliquescent solid[8] |

| Melting Point | Not determined | Not specified | 203 °C[4] | 106 °C (anhydrous), 44 °C (hexahydrate)[8] |

| Boiling Point | Not determined | Not specified | Not specified | 146 °C (anhydrous), 125-130 °C (hexahydrate)[8] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DCM. Water solubility is likely low. | Not specified | Soluble in DMSO[4][5][6][7] | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[8] |

Spectroscopic Data (Inferred)

Table 2: Predicted Spectroscopic Data for 1-(5-bromofuran-2-carbonyl)piperazine

| Technique | Predicted Features | Reference Data from N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[4][5][6][7] |

| ¹H NMR | Signals corresponding to the furan ring protons (likely two doublets), and signals for the piperazine ring protons. The chemical shifts of the piperazine protons will be influenced by the amide bond and may show conformational isomers at room temperature.[9] | Furanyl protons: δ 6.84 (1H, d, J=3.6 Hz), 7.32 (1H, d, J=3.6 Hz) |

| ¹³C NMR | Carbonyl carbon signal, signals for the furan ring carbons (including the carbon bearing the bromine), and signals for the piperazine ring carbons. | Carbonyl carbon: δ 156.71 ppm. Furan carbons: δ 114.69, 117.87, 126.21, 148.41 ppm. |

| FTIR (cm⁻¹) | A strong absorption band for the amide carbonyl (C=O) stretching, likely in the range of 1630-1680 cm⁻¹. | Amide C=O: 1682 cm⁻¹ |

| Mass Spectrometry (MS) | The exact mass can be calculated from the molecular formula. The fragmentation pattern would likely show a characteristic loss of the piperazine ring or the bromofuran moiety.[10][11] | HRESIMS m/z (pos): 309.9885 [M+H]⁺ (for C₁₁H₉BrN₃O₃)[4] |

Synthesis and Experimental Protocols

A plausible synthetic route for 1-(5-bromofuran-2-carbonyl)piperazine would involve the coupling of 5-bromofuran-2-carboxylic acid with piperazine. This is a standard amide bond formation reaction.

Proposed Synthesis Protocol

This protocol is adapted from the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide.[4][7]

Materials:

-

5-bromofuran-2-carboxylic acid

-

Piperazine

-

2-methyl-6-nitrobenzoic anhydride (MNBA) or another suitable coupling agent (e.g., DCC, EDC)

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromofuran-2-carboxylic acid (1.0 eq) and a coupling agent such as MNBA (1.2 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Stir the mixture at room temperature for approximately 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve piperazine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the piperazine solution to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1-(5-bromofuran-2-carbonyl)piperazine.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activity and Potential Applications

Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2][12][13][14] The furan nucleus is also a common motif in pharmacologically active compounds.[7] The combination of these two moieties in 1-(5-bromofuran-2-carbonyl)piperazine suggests its potential as a lead compound in drug discovery.

Derivatives containing the 1-(furan-2-carbonyl)piperazine core have been investigated as inhibitors of various enzymes and receptors. For instance, related structures have been designed as CDK2 inhibitors for cancer therapy.[15] The specific biological targets of 1-(5-bromofuran-2-carbonyl)piperazine would require experimental screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(5-bromofuran-2-carbonyl)piperazine is not available, general laboratory safety precautions should be followed. Based on the SDS of related compounds, the following should be considered:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Handle in a well-ventilated area or a fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

-

Toxicity: The toxicological properties have not been fully investigated.[19] Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[18]

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general workflow for investigating the biological activity of 1-(5-bromofuran-2-carbonyl)piperazine.

Caption: Proposed synthetic workflow for 1-(5-bromofuran-2-carbonyl)piperazine.

Caption: General workflow for biological evaluation of the target compound.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. a2bchem.com [a2bchem.com]

- 4. preprints.org [preprints.org]

- 5. N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(5-bromofuran-2-carbonyl)piperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, it is recognized as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it forms a core component of compounds such as 6-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine, which is assigned the CAS number 1021221-54-4[1].

Physicochemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O₂ | Calculated |

| Molecular Weight | 260.10 g/mol | Calculated |

| IUPAC Name | (5-bromofuran-2-yl)(piperazin-1-yl)methanone | |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(O2)Br |

Synthesis and Experimental Protocols

The synthesis of 1-(5-bromofuran-2-carbonyl)piperazine is typically achieved through an amide coupling reaction between a derivative of 5-bromofuran-2-carboxylic acid and piperazine. Amide bond formation is a cornerstone of pharmaceutical synthesis, with various established methods available[2][3].

General Experimental Protocol: Amide Coupling

This protocol is a standard procedure for the synthesis of piperazine amides and can be adapted for the specific synthesis of the title compound[4].

Materials:

-

5-bromofuran-2-carboxylic acid

-

Piperazine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromofuran-2-carboxylic acid (1.1 equivalents) in dichloromethane (DCM), add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents).

-

Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.

-

Add piperazine (1 equivalent) to the mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Upon completion (monitored by TLC), quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(5-bromofuran-2-carbonyl)piperazine.

Below is a visual representation of the general synthesis workflow.

Biological Activity and Therapeutic Potential of Derivatives

The piperazine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities[5][6]. Derivatives of piperazine have been developed as anticancer, antimicrobial, and anti-inflammatory agents[7][8][9]. The furan moiety is also a key component in many pharmaceuticals. The combination of these two pharmacophores in 1-(5-bromofuran-2-carbonyl)piperazine makes it a promising starting point for the development of novel therapeutic agents.

The table below summarizes the potential biological activities of derivatives that can be synthesized from this core structure.

| Biological Activity | Target/Mechanism of Action | Example Derivative Class | References |

| Anticancer | Inhibition of cell cycle (e.g., CDK inhibitors), induction of apoptosis, anti-proliferative effects. | Benzofuran-piperazine hybrids | [8][9][10] |

| Anti-inflammatory | Inhibition of inflammatory mediators like nitric oxide (NO). | Benzofuran-piperazine hybrids | [7] |

| Antimicrobial | Disruption of bacterial cell wall synthesis (e.g., MurB inhibitors), inhibition of biofilm formation. | Bis(pyrazole-benzofuran) hybrids with piperazine linker | [5] |

| Anthelmintic | Paralysis of parasites by acting on GABA receptors. | General piperazine derivatives | [11] |

Role in Drug Discovery and Development

The 1-(5-bromofuran-2-carbonyl)piperazine scaffold serves as a versatile building block in drug discovery. The bromine atom on the furan ring provides a site for further chemical modification through cross-coupling reactions, while the secondary amine of the piperazine ring allows for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

The following diagram illustrates the logical workflow of utilizing this scaffold in a drug discovery program.

References

- 1. a2bchem.com [a2bchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

A Technical Guide to (5-bromofuran-2-yl)(piperazin-1-yl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (5-bromofuran-2-yl)(piperazin-1-yl)methanone, a molecule integrating the pharmacologically significant 5-bromofuran and piperazine moieties. While specific experimental data on this compound is limited in publicly available literature, this document consolidates its known properties, proposes a detailed synthetic protocol based on established chemical reactions, and explores its potential therapeutic applications by examining the well-documented biological activities of related chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising compound.

Introduction

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with the strategic combination of bioactive scaffolds being a common and effective approach. The molecule (5-bromofuran-2-yl)(piperazin-1-yl)methanone is a prime example of such a strategy, incorporating two key heterocyclic structures: a furan ring and a piperazine ring. Furan carboxamides are recognized for a wide array of pharmacological activities, including antitumor, antifungal, antimicrobial, and antidiabetic properties. The piperazine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to improve pharmacokinetic properties and engage with various biological targets. Piperazine derivatives have demonstrated significant central nervous system activity, finding applications as antipsychotic, antidepressant, and anxiolytic agents. Furthermore, modifications of the piperazine core have led to the development of potent agents for treating a range of diseases, including cancer and inflammatory conditions. The convergence of these two pharmacophores in a single molecule suggests a high potential for novel biological activity, making (5-bromofuran-2-yl)(piperazin-1-yl)methanone a person of interest for further pharmacological evaluation.

Chemical Identity and Structure

The formal chemical identity of the compound of interest is established through its IUPAC name and its fundamental structural and molecular properties.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (5-bromofuran-2-yl)(piperazin-1-yl)methanone .

Chemical Structure

The two-dimensional structure of (5-bromofuran-2-yl)(piperazin-1-yl)methanone is depicted below, illustrating the connectivity of the 5-bromofuran moiety to the piperazine ring via a carbonyl group.

Structure of (5-bromofuran-2-yl)(piperazin-1-yl)methanone

A 2D representation of (5-bromofuran-2-yl)(piperazin-1-yl)methanone.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 259.10 g/mol | |

| IUPAC Name | (5-bromofuran-2-yl)(piperazin-1-yl)methanone | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| LogP (calculated) | Data not available | - |

| pKa | Data not available | - |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of (5-bromofuran-2-yl)(piperazin-1-yl)methanone is through the acylation of piperazine with 5-bromofuran-2-carbonyl chloride. This is a standard and widely used method for forming amide bonds.

Materials and Reagents

-

Piperazine

-

5-bromofuran-2-carbonyl chloride[3]

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Experimental Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.

-

Acylation: In a separate flask, dissolve 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirring piperazine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (5-bromofuran-2-yl)(piperazin-1-yl)methanone.

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is illustrated in the following diagram.

A schematic of the proposed synthesis workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

While direct biological data for (5-bromofuran-2-yl)(piperazin-1-yl)methanone is not currently published, the extensive research on its constituent moieties provides a strong basis for predicting its potential therapeutic applications.

-

Anticancer Activity: Piperazine derivatives are integral to a number of anticancer agents.[4][5] The piperazine ring can confer favorable pharmacokinetic properties and provide a scaffold for interaction with various cancer-related targets. Furan-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines. The combination of these two moieties in the target molecule could lead to novel anticancer agents with improved efficacy and selectivity.

-

Anti-inflammatory and Analgesic Effects: Certain piperazine derivatives are known to interact with receptors involved in inflammation and pain signaling. The furan nucleus is also present in compounds with anti-inflammatory properties. Therefore, (5-bromofuran-2-yl)(piperazin-1-yl)methanone could be a candidate for development as a novel anti-inflammatory or analgesic drug.

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a well-established pharmacophore for CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[6] The specific substitution on the piperazine nitrogen atoms significantly influences the pharmacological profile. The 5-bromofuran-2-carbonyl group represents a novel substitution that could modulate the activity of the piperazine core on CNS targets.

-

Antimicrobial and Antiviral Potential: Both furan and piperazine derivatives have been reported to possess antimicrobial and antiviral activities.[7] The synergistic effect of these two rings could result in a compound with potent activity against a range of pathogens.

Conclusion and Future Directions

(5-bromofuran-2-yl)(piperazin-1-yl)methanone is a synthetically accessible compound with significant potential for a range of therapeutic applications, owing to the well-documented biological activities of its furan and piperazine components. This technical guide provides the foundational information necessary for its synthesis and characterization.

Future research should focus on the following areas:

-

Synthesis and Characterization: The proposed synthesis protocol should be executed to produce the compound, followed by full characterization using modern analytical techniques (NMR, MS, IR, etc.) to confirm its structure and purity.

-

In Vitro Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to evaluate its potential anticancer, anti-inflammatory, antimicrobial, and CNS activities.

-

Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, a series of analogs should be synthesized to establish a clear structure-activity relationship, which will guide the optimization of the lead compound.

-

In Vivo Efficacy and Safety Studies: Promising candidates from the SAR studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

The exploration of (5-bromofuran-2-yl)(piperazin-1-yl)methanone and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

- 1. (5-Bromofuran-2-yl)(2-methylpiperazin-1-yl)methanone hydrochloride | 1597512-04-3 [chemicalbook.com]

- 2. (5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | Benchchem [benchchem.com]

- 3. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 4. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Compound (5-bromofuran-2-yl){4-[(3-fluorophenyl)methyl]piperazin-1-yl}methanone -... [chemdiv.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Characterization of 1-(5-bromofuran-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines expected physicochemical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance based on the characteristics of its constituent moieties—a brominated furan ring and a piperazine core. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical and Physical Properties

While specific experimental data for 1-(5-bromofuran-2-carbonyl)piperazine is not extensively documented in publicly available literature, its properties can be inferred from its structure and data available for its hydrochloride salt. The compound is typically available as a hydrochloride salt, which is a powder at room temperature.

Table 1: Physicochemical Properties of 1-(5-bromofuran-2-carbonyl)piperazine Hydrochloride

| Property | Value | Source/Justification |

| IUPAC Name | (5-bromofuran-2-yl)(piperazin-1-yl)methanone hydrochloride | |

| CAS Number | 446290-81-9 | |

| Molecular Formula | C₉H₁₁BrN₂O₂ · HCl | Calculated |

| Molecular Weight | 295.56 g/mol | |

| Physical Form | Powder | |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | Inferred |

| Solubility | Not available. The hydrochloride salt is expected to have some solubility in water and polar organic solvents. | Inferred |

| Purity | Typically available at ≥95% purity from commercial suppliers. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(5-bromofuran-2-carbonyl)piperazine are not readily found in published literature. However, standard synthetic and analytical methodologies for similar piperazine derivatives can be adapted.

Proposed Synthesis

A plausible synthetic route involves the amide coupling of 5-bromofuran-2-carboxylic acid with piperazine. To ensure mono-acylation, a protecting group strategy for one of the piperazine nitrogens (e.g., Boc protection) would be optimal, followed by deprotection. A more direct approach, though potentially leading to di-acylated byproducts, would involve reacting 5-bromofuran-2-carbonyl chloride with an excess of piperazine.

Protocol: Amide Coupling of 5-bromofuran-2-carbonyl chloride with Piperazine

-

Preparation of 5-bromofuran-2-carbonyl chloride: 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, and the excess chlorinating agent and solvent are removed under reduced pressure.

-

Amide Formation: The resulting 5-bromofuran-2-carbonyl chloride is dissolved in an inert solvent like DCM. To this solution, a solution of excess piperazine (to favor mono-acylation) in DCM is added dropwise at 0 °C. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction.

-

Work-up and Purification: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

Analytical Characterization

The synthesized compound should be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and piperazine protons. The two furan protons will appear as doublets in the aromatic region. The piperazine protons will likely appear as two multiplets (or broad singlets) corresponding to the protons on the carbons adjacent to the two different nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the piperazine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan-H | ~6.5 - 7.5 (2H, d) | ~110 - 150 (4C) |

| Piperazine-H | ~2.8 - 4.0 (8H, m) | ~40 - 50 (4C) |

| Carbonyl-C | - | ~160 - 170 (1C) |

| Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions. |

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information. The spectrum is expected to show the molecular ion peak [M+H]⁺ and characteristic fragments corresponding to the loss of the piperazine or bromofuran moieties.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

-

C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.

-

C-N stretch: Around 1200-1350 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

N-H stretch (secondary amine in piperazine): A weak to medium band around 3300-3500 cm⁻¹.

2.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a common starting point for method development. Detection can be achieved using a UV detector, monitoring at a wavelength where the furan ring absorbs (e.g., around 254 nm).

Potential Biological Activity and Signaling Pathways

While no specific biological data for 1-(5-bromofuran-2-carbonyl)piperazine has been found, the structural motifs present suggest potential areas of pharmacological interest. Piperazine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antipsychotic, and antimicrobial effects. The furan ring is also a common scaffold in medicinal chemistry.

Potential Areas of Investigation:

-

Anticancer Activity: Many piperazine derivatives have been investigated as anticancer agents. The mechanism of action could involve inhibition of various kinases or other enzymes crucial for cancer cell proliferation.

-

Central Nervous System (CNS) Activity: The piperazine moiety is a key component of many CNS-active drugs, including antipsychotics and antidepressants. This is often due to their ability to interact with various neurotransmitter receptors.

-

Antimicrobial Activity: Furan and piperazine derivatives have independently shown antimicrobial properties.

Proposed Experimental Workflow for Biological Evaluation:

Conclusion

1-(5-bromofuran-2-carbonyl)piperazine is a compound with potential for further investigation in drug discovery and development. This technical guide provides a framework for its synthesis, characterization, and initial biological evaluation. The lack of specific experimental data in the current literature highlights an opportunity for new research to fully elucidate the properties and potential applications of this molecule. The protocols and expected data presented herein are based on established chemical principles and data from structurally related compounds and should be adapted and validated in a laboratory setting.

1-(5-bromofuran-2-carbonyl)piperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical properties and a putative synthetic route for 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many pharmaceuticals, and its combination with a substituted furan ring presents a unique structure for further chemical exploration.

Core Molecular Data

The fundamental molecular characteristics of 1-(5-bromofuran-2-carbonyl)piperazine are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.1 g/mol |

Synthetic Protocol

Proposed Synthesis: Amide Coupling of 5-bromofuran-2-carboxylic acid and Piperazine

This protocol is based on the general principles of amide bond formation, similar to the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide where 5-bromofuran-2-carboxylic acid is coupled with an amine (isoniazid)[1][2]. To favor monosubstitution, an excess of piperazine is typically used.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Piperazine (an excess, e.g., 4-5 equivalents)

-

A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

-

Reagents for purification (e.g., silica gel for column chromatography, appropriate eluents)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid (1 equivalent), the coupling agent (e.g., HATU, 1.1 equivalents), and the non-nucleophilic base (e.g., DIPEA, 2 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the activated ester.

-

Amine Addition: In a separate flask, dissolve piperazine (4-5 equivalents) in the anhydrous solvent. Slowly add this solution to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess piperazine, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(5-bromofuran-2-carbonyl)piperazine.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Caption: Synthetic and analytical workflow for 1-(5-bromofuran-2-carbonyl)piperazine.

References

Determining the Solubility of 1-(5-bromofuran-2-carbonyl)piperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound with potential applications in drug discovery. Due to the limited availability of public domain solubility data for this specific molecule, this document serves as a practical "how-to" guide, equipping researchers with the necessary experimental protocols to generate reliable solubility profiles. The guide details both kinetic and thermodynamic solubility determination methods, including the widely used shake-flask and nephelometric techniques. Furthermore, it presents a logical workflow for solubility assessment and a hypothetical signaling pathway to illustrate the potential pharmacological context of piperazine-containing compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that profoundly influences a drug's journey through the body. Poor aqueous solubility can lead to low absorption and erratic bioavailability, diminishing the therapeutic potential of a promising compound. In the realm of organic solvents, solubility data is crucial for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.

1-(5-bromofuran-2-carbonyl)piperazine is a molecule of interest due to its structural motifs; the piperazine ring is a common scaffold in many approved drugs, known to improve pharmacokinetic properties, while the bromofuran moiety can be a key pharmacophore. Understanding its solubility in a range of organic solvents is therefore a prerequisite for its advancement as a potential drug candidate.

General Solubility Profile of Constituent Moieties

-

Piperazine: As a diamine, piperazine is a basic compound. It is known to be highly soluble in water and also shows good solubility in alcohols like ethanol and methanol.[1][2][3][4] Its solubility in less polar organic solvents is generally lower.

-

Furan Derivatives: The solubility of furan-containing molecules is highly dependent on the nature of their substituents. The carbonyl group in furan-2-carbonyl derivatives introduces polarity, potentially enhancing solubility in polar organic solvents.[5] However, the presence of a bromine atom can increase lipophilicity, which might favor solubility in less polar environments. The interplay of these features makes experimental determination of solubility essential.

Experimental Protocols for Solubility Determination

The choice of method for solubility determination often depends on the stage of drug discovery and the amount of compound available. Early-stage screening may utilize high-throughput kinetic solubility assays, while later-stage development often requires more precise thermodynamic solubility data.

Kinetic Solubility Determination via Nephelometry

Kinetic solubility is a measure of how much of a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), remains in solution when diluted into an aqueous or organic medium. It is a rapid method, well-suited for high-throughput screening.[6][7][8]

Objective: To rapidly assess the apparent solubility of 1-(5-bromofuran-2-carbonyl)piperazine in a chosen organic solvent.

Principle: This method relies on light scattering. When a compound precipitates out of solution, the resulting suspended particles scatter a light beam. A nephelometer measures this scattered light, providing an indication of the extent of precipitation.[9]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(5-bromofuran-2-carbonyl)piperazine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with the selected organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to the solvent blank.

Table 1: Key Parameters for Kinetic Solubility Determination by Nephelometry

| Parameter | Recommended Value/Condition |

| Stock Solvent | 100% DMSO |

| Stock Concentration | 10-20 mM |

| Test Solvents | Ethanol, Methanol, Acetonitrile, etc. |

| Incubation Time | 1 - 2 hours |

| Incubation Temperature | 25 °C or 37 °C |

| Detection Method | Laser Nephelometry |

Thermodynamic Solubility Determination via the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is considered the "gold standard" for its determination.[10][11]

Objective: To determine the equilibrium solubility of 1-(5-bromofuran-2-carbonyl)piperazine in a specific organic solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(5-bromofuran-2-carbonyl)piperazine to a vial containing a known volume of the organic solvent of interest. Ensure that undissolved solid remains visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., using a shaker bath) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration can be used to ensure a clear solution.

-

Quantification: Determine the concentration of 1-(5-bromofuran-2-carbonyl)piperazine in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Table 2: Key Parameters for Thermodynamic Solubility Determination by the Shake-Flask Method

| Parameter | Recommended Value/Condition |

| Compound State | Solid (crystalline or amorphous) |

| Solvent Volume | 1-5 mL |

| Agitation Method | Orbital shaker or rotator |

| Equilibration Time | 24 - 72 hours |

| Equilibration Temperature | 25 °C (or other physiologically relevant temperatures) |

| Phase Separation | Centrifugation (e.g., 14,000 rpm for 15 min) or filtration |

| Quantification Method | HPLC-UV, LC-MS |

Visualizing Experimental and Logical Workflows

To effectively plan and execute solubility studies, a clear understanding of the experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical progression of a comprehensive solubility assessment and a hypothetical signaling pathway where a similar compound might be active.

Caption: A logical workflow for determining the solubility of a compound.

Caption: A hypothetical GPCR signaling pathway.

Conclusion

While direct solubility data for 1-(5-bromofuran-2-carbonyl)piperazine in organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary framework for researchers to independently and accurately determine this crucial parameter. By employing the detailed kinetic and thermodynamic protocols outlined herein, scientists in drug discovery and development can generate the reliable data needed to inform decisions regarding formulation, purification, and further preclinical testing. The provided workflows and diagrams offer a structured approach to solubility assessment and contextualize the potential pharmacological relevance of this class of compounds. The systematic determination of solubility is an indispensable step in unlocking the full therapeutic potential of novel chemical entities like 1-(5-bromofuran-2-carbonyl)piperazine.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine compounds [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ingentaconnect.com [ingentaconnect.com]

Spectroscopic and Synthetic Overview of 1-(5-bromofuran-2-carbonyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide will, therefore, provide a representative synthetic protocol and analogous spectroscopic data from closely related compounds to serve as a practical reference for researchers working with this and similar molecules.

Representative Experimental Protocols

The synthesis of 1-(5-bromofuran-2-carbonyl)piperazine would typically involve the acylation of piperazine with a derivative of 5-bromofuran-2-carboxylic acid. Below is a generalized protocol based on standard amide coupling reactions.

General Synthesis of Acylpiperazines

A common method for the synthesis of acylpiperazines is the reaction of an acid chloride with piperazine.

-

Step 1: Preparation of 5-bromofuran-2-carbonyl chloride. 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acid chloride.

-

Step 2: Acylation of Piperazine. The freshly prepared 5-bromofuran-2-carbonyl chloride, dissolved in an inert aprotic solvent (e.g., DCM, THF), is added dropwise to a cooled (typically 0 °C) solution of an excess of piperazine in the same solvent. The excess piperazine acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred for several hours, allowing it to warm to room temperature.

-

Step 3: Work-up and Purification. The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(5-bromofuran-2-carbonyl)piperazine.

Caption: General workflow for the synthesis of 1-(5-bromofuran-2-carbonyl)piperazine.

Spectroscopic Data Presentation

As specific data for 1-(5-bromofuran-2-carbonyl)piperazine is not available, the following tables provide representative spectroscopic data for the structurally related compound, N-benzoylpiperazine . This data can serve as a reference for identifying the key structural motifs.

Table 1: Representative ¹H NMR Data for N-Benzoylpiperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons (Ph-H) |

| ~3.8 | t | 2H | Piperazine protons (-C(O)NCH₂-) |

| ~3.5 | t | 2H | Piperazine protons (-C(O)NCH₂-) |

| ~2.9 | t | 4H | Piperazine protons (-NHCH₂-) |

| ~1.9 | s | 1H | Piperazine proton (-NH) |

Table 2: Representative ¹³C NMR Data for N-Benzoylpiperazine

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~135 | Aromatic carbon (ipso-C) |

| ~130 | Aromatic carbon (CH) |

| ~128 | Aromatic carbon (CH) |

| ~127 | Aromatic carbon (CH) |

| ~48 | Piperazine carbon (-C(O)NCH₂) |

| ~45 | Piperazine carbon (-NHCH₂) |

Table 3: Representative IR and MS Data for Acylpiperazines

| Spectroscopic Technique | Key Features |

| IR (Infrared Spectroscopy) | ~3300 cm⁻¹: N-H stretch (secondary amine)~2950-2800 cm⁻¹: C-H stretches (aliphatic)~1630 cm⁻¹: C=O stretch (amide)~1450 cm⁻¹: C-N stretch |

| MS (Mass Spectrometry) | Molecular Ion Peak (M⁺): Corresponding to the molecular weight of the compound.Key Fragmentation Patterns: Often show fragments corresponding to the acyl group and the piperazine ring. |

Logical Flow of Spectroscopic Analysis

The characterization of a newly synthesized compound like 1-(5-bromofuran-2-carbonyl)piperazine follows a logical progression of spectroscopic techniques to confirm its structure.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

While specific, published spectroscopic data for 1-(5-bromofuran-2-carbonyl)piperazine remains elusive, this guide provides researchers with a strong foundational understanding of its likely synthesis and expected spectroscopic characteristics based on analogous compounds. The provided general protocol and representative data for a similar acylpiperazine offer a valuable starting point for the synthesis, purification, and characterization of this and related molecules. It is recommended that researchers synthesizing this compound for the first time perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to unequivocally confirm its identity.

commercial availability of 1-(5-bromofuran-2-carbonyl)piperazine for research

1-(5-Bromofuran-2-carbonyl)piperazine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its commercial availability, a representative synthetic protocol, and the biological context for its use, tailored for researchers, scientists, and professionals in drug development. The presence of both the piperazine and bromofuran moieties suggests its potential as a versatile scaffold in the design of novel therapeutic agents.[1][2][3]

Introduction to the Piperazine and Furan Scaffolds

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[1] Its unique characteristics, including solubility, basicity, and conformational rigidity, make it a valuable tool for improving oral bioavailability and target affinity.[2] Piperazine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4]

Similarly, the furan ring is a key component in many biologically active molecules. Furan carboxamides, in particular, have been investigated for antitumor, antifungal, and antimicrobial properties.[5][6] The combination of these two pharmacologically significant heterocycles in 1-(5-bromofuran-2-carbonyl)piperazine makes it a valuable building block for creating novel compounds with potentially enhanced therapeutic profiles.

Commercial Availability

For research purposes, 1-(5-bromofuran-2-carbonyl)piperazine is commercially available, typically as its hydrochloride salt. This form enhances the compound's stability and solubility for experimental use. Researchers can procure it from various chemical suppliers.

Table 1: Commercial Supplier Data for 1-(5-Bromofuran-2-carbonyl)piperazine Hydrochloride

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-(5-bromofuran-2-carbonyl)piperazine hydrochloride | 446290-81-9 | Not Specified | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Representative Experimental Protocol: Synthesis

Methodology: Synthesis of 1-(5-Bromofuran-2-carbonyl)piperazine

Objective: To synthesize the target compound by reacting 5-bromofuran-2-carbonyl chloride with piperazine. A large excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the HCl byproduct.

Materials:

-

Piperazine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the resulting solution to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution at 0°C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the desired mono-acylated product.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis and purification of the target compound.

Biological Activity of Related Compounds and Potential Applications

The 1-(5-bromofuran-2-carbonyl)piperazine scaffold is a component of more complex molecules that have been evaluated for various biological activities. This provides a strong rationale for its use in drug discovery programs. The data below is for derivative compounds, highlighting the therapeutic potential of this chemical class.

Anticancer Activity

Benzofuran-piperazine hybrids have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.

Table 2: In Vitro CDK2 Inhibitory Activity of Benzofuran-Piperazine Hybrids [9]

| Compound | Modification on Piperazine Scaffold | CDK2 IC₅₀ (nM) |

| 9h | 3-(Trifluoromethyl)phenyl Thiosemicarbazide Tail | 40.91 |

| 11d | 4-Chlorophenyl Semicarbazide Tail | 41.70 |

| 11e | 4-Methoxyphenyl Semicarbazide Tail | 46.88 |

| 13c | 4-Methoxyphenyl Acylhydrazone Tail | 52.63 |

| Staurosporine (Control) | - | 56.76 |

Table 3: Cytotoxic Activity (IC₅₀ in µM) of Benzofuran-Piperazine Hybrid 9h [9]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Panc-1 | Pancreatic | 0.94 |

| MCF-7 | Breast | 2.92 |

| A549 | Lung | 1.71 |

| Cisplatin (Control) | - | 5.45 - 6.98 |

The data clearly indicates that derivatives built upon a furan-piperazine core can exhibit potent and selective anticancer activity, surpassing that of established agents like cisplatin in certain cell lines.[9]

Antibacterial Activity

Other complex hybrids incorporating the piperazine linker have been investigated as inhibitors of bacterial processes, such as biofilm formation and the MurB enzyme, which is essential for peptidoglycan synthesis in the bacterial cell wall.[10]

Table 4: Antibacterial and MurB Inhibitory Activity of a Bis(pyrazole-benzofuran)-Piperazine Hybrid (Compound 5e) [10]

| Activity Metric | Target | Value |

| MIC | E. coli | 1.2 µM |

| MIC | S. aureus | 1.2 µM |

| Biofilm Inhibition IC₅₀ | S. aureus | 3.0 µM |

| Enzyme Inhibition IC₅₀ | MurB | 3.1 µM |

These findings underscore the versatility of the piperazine linker in designing agents that can target critical bacterial pathways.[10]

Signaling Pathway and Logical Relationships

Given the potent activity of related compounds as CDK2 inhibitors, a primary application for 1-(5-bromofuran-2-carbonyl)piperazine would be as a starting material for novel anticancer agents targeting the cell cycle.

Caption: Role of CDK2 in the cell cycle and the inhibitory action of a potential derivative.

This guide provides foundational information for researchers interested in utilizing 1-(5-bromofuran-2-carbonyl)piperazine. Its commercial availability and the proven biological relevance of its core structure make it a compelling starting point for the development of new chemical entities in oncology, infectious diseases, and beyond.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]

- 8. 5-Bromo-furan-2-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of Furan-Piperazine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural amalgamation of the furan and piperazine rings has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. Furan-piperazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research applications of these derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further research and development in this exciting field.

Anticancer Applications: A Multi-Faceted Approach to Combatting Malignancy

Furan-piperazine derivatives have shown remarkable efficacy against various cancer cell lines, often acting through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The synergistic combination of the furan moiety, known for its diverse biological activities, and the piperazine ring, a common pharmacophore that can improve physicochemical properties, has yielded potent anticancer agents.[1]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various furan-piperazine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below, highlighting the potent and selective nature of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Selectivity Index (SI) | Reference |

| Hybrid 5e | A549 (Lung) | 5.74 | Rhein | 265.59 | ~12 (WI-38/A549) | [1] |

| Hybrid 5e | H460 (Lung) | 4.35 | Cytarabine | 202.57 | ~16 (WI-38/H460) | [1] |

| Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | - | > normal breast cell line | [2] |

| Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | - | > normal breast cell line | [2] |

| Benzofuran Piperazine 1.19 | Murine and Human Cancer Cell Lines | - | - | - | Well-tolerated in healthy mice | [3] |

Key Signaling Pathways in Anticancer Activity

Furan-piperazine derivatives exert their anticancer effects by modulating critical cellular signaling pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is often accompanied by cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Caption: Intrinsic apoptosis and cell cycle arrest pathway induced by furan-piperazine derivatives.

Experimental Protocols

Synthesis of Rhein–Piperazine–Furanone Hybrids:

A general synthetic route involves a multi-step process.[1]

Caption: General synthesis workflow for rhein-piperazine-furanone hybrids.

-

Synthesis of Halofuranones: Mucochloric or mucobromic acid is reacted with an appropriate alcohol via alcohol etherification, with water removed using a Dean-Stark trap.

-

N-alkylation with Piperazine: The synthesized halofuranone is then subjected to an N-alkylation reaction with piperazine to yield the furanone-piperazine intermediate.

-

Synthesis of Rhein Acid Chloride: Rhein or diacerein is chlorinated using oxalyl chloride to produce the corresponding acid chloride.

-

Final Hybrid Synthesis: The rhein acid chloride is immediately combined with the furanone-piperazine intermediate through N-acylation to yield the final rhein–piperazine–furanone hybrids.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., A549, H460) and normal cells (e.g., WI-38) are seeded into 96-well plates at a specific density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the furan-piperazine derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry):

-

Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Applications: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of furan-piperazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound Type | Target Organism | Activity | Reference |

| 7-piperazinyl-quinolones with 2-(furan-3-yl)ethyl moiety | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [4] |

| 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl] derivatives | Xanthomonas oryzae | Superior to norfloxacin | [5] |

| Furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases | Plant fungi | Significant in vitro and in vivo fungicidal activity | [7] |

Experimental Protocols

Synthesis of 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety:

The synthesis of these compounds generally involves the attachment of a functionalized 2-(furan-3-yl)ethyl moiety to the piperazine ring of a 7-piperazinyl-quinolone core.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The furan-piperazine derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Central Nervous System (CNS) Applications: Modulating Neurological Pathways

Derivatives incorporating the piperazine moiety are well-known for their CNS activity, and the addition of a furan ring can further modulate their pharmacological properties.[8] Research has explored the potential of furan-piperazine derivatives in treating a range of CNS disorders, including depression, anxiety, and neurodegenerative diseases like Alzheimer's.[9][10][11]

Logical Relationship in CNS Drug Design

The design of CNS-active furan-piperazine derivatives often targets specific neurotransmitter receptors or enzymes involved in neurological signaling.

Caption: Logical approach to designing CNS-active furan-piperazine derivatives.

Experimental Protocols

Forced Swimming Test (Antidepressant Activity):

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.

-

Drug Administration: The test compounds are administered to the animals at specific doses and time points before the test.

-

Test Procedure: Animals are placed individually in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a set period.

-

Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Molecular Docking (In Silico Study):

-

Target Protein Preparation: The 3D structure of the target protein (e.g., a neurotransmitter receptor or enzyme) is obtained from a protein data bank.

-

Ligand Preparation: The 3D structure of the furan-piperazine derivative is generated and optimized.

-

Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand to the active site of the target protein.

-

Analysis of Interactions: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the molecular basis of the observed activity.

Conclusion and Future Directions

Furan-piperazine derivatives represent a highly versatile and promising class of compounds with significant potential in various therapeutic areas. The data and protocols presented in this guide underscore the breadth of their biological activities and provide a foundation for future research. Further exploration into structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel therapeutic targets will undoubtedly unlock the full potential of this remarkable scaffold in drug discovery and development. The continued synthesis and evaluation of novel furan-piperazine analogues are crucial for advancing the development of more effective and safer medicines for a range of human diseases.

References